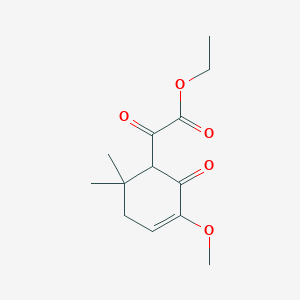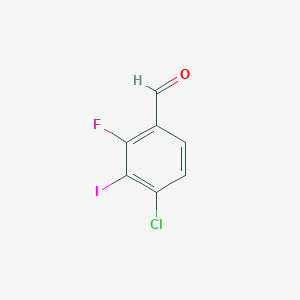![molecular formula C10H10N2O5 B8762869 Methyl 3-[(methylamino)carbonyl]-5-nitrobenzoate](/img/structure/B8762869.png)
Methyl 3-[(methylamino)carbonyl]-5-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(methylamino)carbonyl]-5-nitrobenzoate is an organic compound with a complex structure that includes a nitro group, a methylamino carbonyl group, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(methylamino)carbonyl]-5-nitrobenzoate typically involves the nitration of methyl benzoate followed by the introduction of the methylamino carbonyl group. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the meta position relative to the ester group. The subsequent introduction of the methylamino carbonyl group can be achieved through a reaction with methyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[(methylamino)carbonyl]-5-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Methyl 3-[(methylamino)carbonyl]-5-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid and methanol.
Aplicaciones Científicas De Investigación
Methyl 3-[(methylamino)carbonyl]-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 3-[(methylamino)carbonyl]-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-aminobenzoate: Lacks the nitro group and has different reactivity and applications.
Methyl 3-nitrobenzoate: Lacks the methylamino carbonyl group, leading to different chemical properties and uses.
Methyl 4-[(methylamino)carbonyl]-5-nitrobenzoate:
Uniqueness
Methyl 3-[(methylamino)carbonyl]-5-nitrobenzoate is unique due to the presence of both the nitro group and the methylamino carbonyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a compound of interest in various research fields.
Propiedades
Fórmula molecular |
C10H10N2O5 |
|---|---|
Peso molecular |
238.20 g/mol |
Nombre IUPAC |
methyl 3-(methylcarbamoyl)-5-nitrobenzoate |
InChI |
InChI=1S/C10H10N2O5/c1-11-9(13)6-3-7(10(14)17-2)5-8(4-6)12(15)16/h3-5H,1-2H3,(H,11,13) |
Clave InChI |
JSIAPOBUIUFYCL-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


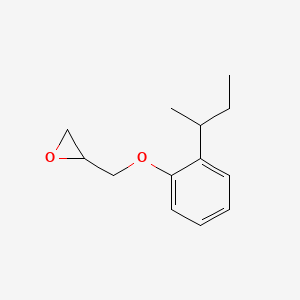
![5-{[(3-Chlorophenyl)methyl]oxy}-2-methylbenzoic acid](/img/structure/B8762793.png)
![(2-{[(Benzyloxy)carbonyl]amino}ethyl)phosphonic acid](/img/structure/B8762800.png)

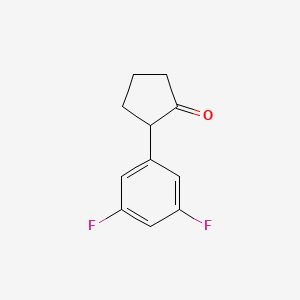

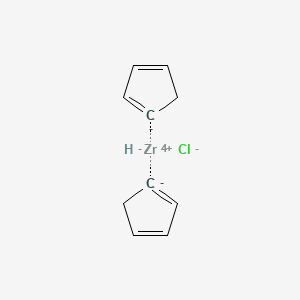
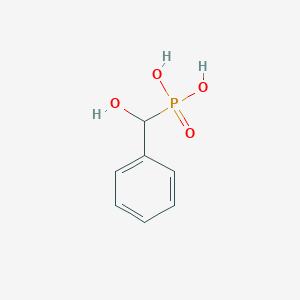
![2,4-Dichloro-8-phenyl-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B8762838.png)
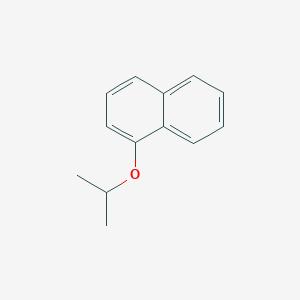

![Benzenamine, 4-[(6-chloro-2-pyridinyl)oxy]-](/img/structure/B8762874.png)
